N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-cyclopentyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Acetaminophen Metabolism : A study detailed the metabolism of acetaminophen, revealing the identification and quantification of several metabolites through high-resolution liquid chromatography. This research underscores the complex metabolic pathways involved with drug compounds, which could be analogous to the metabolism of N-cyclopentyl-2-...acetamide in human subjects (Mrochek et al., 1974).
Pharmacokinetics of Ticagrelor : Another study focused on the absorption, distribution, metabolism, and excretion of Ticagrelor, a P2Y12 receptor antagonist. This provides an example of how a compound's pharmacokinetics can be studied in detail to understand its behavior in the body, potentially relevant for similar studies on N-cyclopentyl-2-...acetamide (Teng et al., 2010).
Interaction with Other Compounds
- Interaction between MDMA and Paroxetine : Research on the pharmacodynamic and pharmacokinetic interaction between MDMA and paroxetine could provide a model for studying how N-cyclopentyl-2-...acetamide might interact with other compounds within the body, affecting its efficacy and safety profile (Farré et al., 2007).
Toxicological Aspects
- Acetaminophen Overdose and Treatment : A case series explored the use of fomepizole in acetaminophen overdose patients treated with N-acetylcysteine. While not directly related to N-cyclopentyl-2-...acetamide, this study highlights the importance of understanding toxicological effects and potential treatments for overdose or adverse reactions, which could be relevant for new compounds under investigation (Link et al., 2021).
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-31-16-8-4-7-15(11-16)27-17(9-14-10-18(28)24-20(30)23-14)25-26-21(27)32-12-19(29)22-13-5-2-3-6-13/h4,7-8,10-11,13H,2-3,5-6,9,12H2,1H3,(H,22,29)(H2,23,24,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHTUGQPPRZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3CCCC3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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